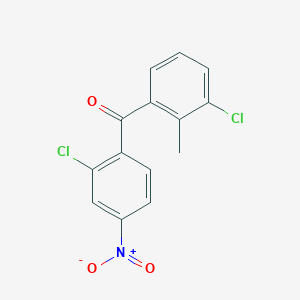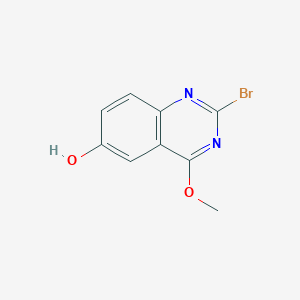
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone is an organic compound characterized by the presence of chloro, methyl, and nitro functional groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoyl chloride and 2-chloro-4-nitrobenzene.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-2-methylbenzoyl chloride reacts with 2-chloro-4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: :
特性
分子式 |
C14H9Cl2NO3 |
|---|---|
分子量 |
310.1 g/mol |
IUPAC名 |
(3-chloro-2-methylphenyl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-10(3-2-4-12(8)15)14(18)11-6-5-9(17(19)20)7-13(11)16/h2-7H,1H3 |
InChIキー |
UGHBHXYVNYIHRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)





![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)



